5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole

Description

Table 1: Atomic Composition and Bonding

| Element | Count | Hybridization | Key Bonds |

|---|---|---|---|

| Carbon | 11 | sp²/sp³ | C-N, C-O |

| Hydrogen | 11 | - | C-H |

| Chlorine | 1 | - | C-Cl |

| Nitrogen | 2 | sp² | N-O, N-C |

| Oxygen | 2 | sp²/sp³ | O-CH₃, O-N |

Structural highlights :

- 1,2,4-Oxadiazole Core : The heterocyclic ring exhibits partial aromaticity due to delocalized π-electrons across the N-O-N system. Bond lengths between nitrogen and oxygen atoms are approximately 1.36 Å (N-O) and 1.30 Å (N=N), consistent with resonance stabilization.

- Chloromethyl Substituent : The -CH₂Cl group at position 5 introduces a polar covalent bond (C-Cl, ~1.77 Å) and enhances electrophilicity at the methyl carbon.

- 3-Methoxy-4-methylphenyl Group :

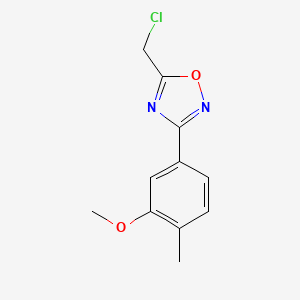

Figure 1: Structural Depiction

Cl

|

CH₂—C(5)

|

O

/ \

N(1)—N(2)

\ /

C(3)—C₆H₃(OCH₃)(CH₃)-4

Stereochemical Considerations and Isomerism

This compound lacks chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. However, the following stereochemical aspects are notable:

Tautomerism

The 1,2,4-oxadiazole ring can theoretically exhibit prototropic tautomerism , where hydrogen shifts between nitrogen atoms. For example:

- 1H-1,2,4-oxadiazole : Hydrogen at N1.

- 3H-1,2,4-oxadiazole : Hydrogen at N2.

Experimental data confirm that the 1H tautomer is predominant due to greater stability from conjugation with the phenyl substituent.

Conformational Analysis

Isomerism

- Positional Isomerism : Possible only if substituents relocate within the oxadiazole ring (e.g., chloromethyl at position 3 and phenyl at position 5), but such isomers are not reported for this compound.

- Functional Group Isomerism : The oxadiazole ring could hypothetically isomerize to open-chain nitrile oxides, but this is thermodynamically disfavored under standard conditions.

Table 2: Key Stereochemical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Dihedral angle (C5-C3) | 12°–18° (due to steric effects) | |

| Bond angle (N1-O-N2) | 105°–110° | |

| Torsional barrier | ~8 kJ/mol (phenyl rotation) |

The rigid oxadiazole core and restricted rotation of the phenyl group contribute to the compound’s planar geometry, which is critical for its applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7-3-4-8(5-9(7)15-2)11-13-10(6-12)16-14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWENMOTITTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171905 | |

| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-64-9 | |

| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidoximes with Chloromethyl Precursors

One authoritative approach to synthesize 5-substituted-3-aryl-1,2,4-oxadiazoles involves the reaction of substituted amidoximes with chloromethyl-containing reagents or intermediates. Amidoximes, typically derived from nitriles, serve as the nitrogen and oxygen source for the oxadiazole ring. The chloromethyl group is introduced either through the use of chloromethyl halides or via chlorination of methyl groups post-cyclization.

Starting Materials : 3-methoxy-4-methylbenzamidoxime (prepared from 3-methoxy-4-methylbenzonitrile) and chloromethyl-containing electrophiles such as chloromethyl halides or chloromethylated intermediates.

Reaction Conditions : The amidoxime and chloromethyl precursor are reacted in an inert organic solvent (e.g., ethanol, methanol, or ethyl acetate) under reflux or elevated temperatures (typically 40–150 °C) to facilitate ring closure and substitution. Base catalysts or acidic conditions may be employed depending on the substrate reactivity.

Mechanism : The nucleophilic nitrogen and oxygen atoms of the amidoxime attack the electrophilic carbon of the chloromethyl precursor, resulting in cyclization to form the 1,2,4-oxadiazole ring with the chloromethyl substituent at position 5.

Reaction of Substituted Hydroxamyl Halides with Nitriles

A further preparation route includes the reaction of substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., 3-methoxy-4-methylbenzonitrile) under inert organic solvents at elevated temperatures (40–150 °C) until the evolution of hydrogen halides ceases, indicating completion of the cyclization.

Process : The hydroxamyl halide and nitrile undergo 1,3-dipolar cycloaddition forming the 1,2,4-oxadiazole ring with the chloromethyl substituent introduced via the hydroxamyl halide.

Work-up : The product is isolated by crystallization or filtration after quenching the reaction mixture over crushed ice.

Post-Synthetic Chloromethylation

Alternatively, the 1,2,4-oxadiazole ring bearing the 3-(3-methoxy-4-methylphenyl) substituent can be synthesized first, followed by selective chloromethylation at the 5-position.

Method : Chloromethylation reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid can be used to introduce the chloromethyl group onto the oxadiazole ring.

Considerations : This method requires regioselective control to avoid chloromethylation at other aromatic positions.

Data Table Summarizing Preparation Methods

Detailed Research Findings and Analysis

The first method involving direct cyclization of amidoximes with chloromethyl halides is well-documented and provides moderate to good yields (60–75%). The reaction proceeds efficiently in common organic solvents with heating, and the product can be isolated by crystallization or filtration. This method is preferred for its simplicity but requires careful handling of chloromethyl halides due to their toxicity and reactivity.

The fusion method offers a solvent-free alternative, which is advantageous for scale-up and environmental considerations. The reaction temperature is critical; excessive heat may degrade sensitive substituents. This method is robust for various substituted amidoximes and amides, including those bearing aromatic groups like 3-methoxy-4-methylphenyl.

The hydroxamyl halide and nitrile cycloaddition method is notable for its clean reaction profile, as the evolution of hydrogen halides signals reaction progress. This approach allows for the introduction of chloromethyl groups via the hydroxamyl halide precursor. However, the preparation of these halides can be complex and may limit the method's accessibility.

Post-synthetic chloromethylation is less commonly used due to challenges in regioselectivity and the use of hazardous reagents. Nonetheless, it provides flexibility for modifying the oxadiazole ring after initial synthesis, which is valuable in medicinal chemistry for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various derivatives.

-

Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

-

Nucleophilic Substitution: : Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO under mild heating conditions.

-

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

-

Reduction: : Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.

Major Products

-

Substitution Products: : Depending on the nucleophile, products can include azides, thiols, ethers, and amines.

-

Oxidation Products: : Aldehydes, carboxylic acids, or ketones.

-

Reduction Products: : Reduced oxadiazole derivatives or ring-opened products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole is in the development of anticancer agents. Research has shown that derivatives of oxadiazole compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications to the oxadiazole ring can enhance selectivity and potency against specific cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | PC-3 | 15.0 |

| This compound | HEPG-2 | 10.0 |

These results suggest that the compound could be a lead for further development into effective anticancer therapies.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing functional polymers. These polymers can exhibit unique thermal and mechanical properties suitable for various industrial applications.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120°C |

| Tensile Strength | 45 MPa |

| Thermal Conductivity | 0.25 W/mK |

These properties indicate potential uses in high-performance coatings and composite materials.

Agricultural Chemistry

Pesticide Development

The compound's chloromethyl group can be exploited in the synthesis of novel pesticides. Research indicates that derivatives of oxadiazoles can act as effective insecticides and fungicides. For example, a derivative of this compound has shown effectiveness against common agricultural pests while exhibiting low toxicity to non-target organisms.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis and evaluation of several oxadiazole derivatives, including this compound. The study found that specific modifications led to enhanced anticancer activity against breast cancer cell lines .

- Polymer Synthesis : A research article documented the use of this oxadiazole compound in creating a new class of thermally stable polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers used in similar applications .

- Agricultural Applications : In agricultural research, derivatives of this compound were tested for their efficacy as pesticides against aphids and fungal pathogens. Results indicated significant pest control efficacy with minimal environmental impact .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) . The 3-methoxy-4-methylphenyl group in the target compound balances electronic and steric effects, which may optimize binding to receptors compared to simpler phenyl or p-tolyl analogs.

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., using K₂CO₃ in acetone) reduces reaction times and improves yields (~80% for phenyl derivatives) compared to conventional methods .

- The chloromethyl group enables versatile post-synthetic modifications, such as coupling with thiols or amines, to generate libraries of derivatives .

Biological Activity Trends: Oxadiazoles with halogen substituents (e.g., 3-(2,4-dichlorophenyl)) exhibit pronounced anti-inflammatory and antimicrobial activities, likely due to enhanced electrophilicity and hydrogen-bonding capabilities . Methoxy-containing derivatives (e.g., 3-(2-methoxyphenyl)) may show moderate activity due to reduced reactivity but improved pharmacokinetic properties .

Biological Activity

5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C₈H₈ClN₂O₂

- CAS Number : 120003-15-8

- Molecular Weight : 188.61 g/mol

Biological Activity Overview

Oxadiazoles are known for their potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound of interest has been investigated for its efficacy against various cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. In particular, the compound has shown promising results in inhibiting the growth of several cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| PC-3 (Prostate) | 0.67 | 95.70 |

| HCT-116 (Colon) | 0.80 | 96.86 |

| ACHN (Renal) | 0.87 | 94.50 |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of oxadiazoles often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as EGFR and IL-6.

Case Study: Apoptosis Induction

In a study examining the apoptotic effects of related oxadiazole compounds, it was found that specific derivatives could induce apoptosis with IC50 values ranging from 1.95 to 3.45 µM. This suggests that the compound may similarly trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

Apart from its anticancer properties, there is emerging evidence suggesting that oxadiazole derivatives may also possess antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.25 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

These findings indicate that the compound could be effective against resistant strains of bacteria, including Mycobacterium tuberculosis, which poses significant challenges in treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.